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Compound of Interest

Compound Name: 6-Chloro-4-methylquinoline

Cat. No.: B1367173

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-
methylquinoline

Abstract

6-Chloro-4-methylquinoline, a halogenated derivative of the quinoline scaffold, serves as a
valuable heterocyclic building block in medicinal chemistry and materials science. A thorough
understanding of its physicochemical properties is paramount for its effective application,
enabling researchers to predict its behavior in various chemical environments, design robust
synthetic routes, and develop effective analytical methods. This technical guide provides a
comprehensive overview of the known and predicted physicochemical properties of 6-Chloro-
4-methylquinoline. It details its molecular identity, core physical characteristics, and
spectroscopic signature. Furthermore, this document offers detailed, field-proven experimental
protocols for purity determination and analysis, reflecting a commitment to scientific integrity
and reproducibility. This guide is intended for researchers, chemists, and drug development
professionals who utilize quinoline derivatives in their work.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous
identity. 6-Chloro-4-methylquinoline, also known as 6-Chlorolepidine, is defined by the
structure of a quinoline ring system substituted with a chlorine atom at the 6-position and a
methyl group at the 4-position.
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Chemical Structure

The structural arrangement of 6-Chloro-4-methylquinoline is depicted below. The quinoline
core is a bicyclic heteroaromatic system, and the substituents' positions critically influence the
molecule's electronic properties, reactivity, and steric profile.

Caption: Molecular structure of 6-Chloro-4-methylquinoline.

Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are crucial.

Identifier Value Source
CAS Number 41037-29-0 [1]
Molecular Formula C10HsCIN [2][3]
Molecular Weight 177.63 g/mol [2][3]
IUPAC Name 6-chloro-4-methylquinoline N/A
Common Synonyms 6-Chlorolepidine [3]
InChi Key NPPPLXJXZOCDHJ- 3]

UHFFFAOYSA-N

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in macroscopic systems, influencing
everything from reaction kinetics to formulation. While specific experimental data for 6-Chloro-
4-methylquinoline is not widely published, reliable predictions can be made based on its
structure and data from analogous compounds.
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Property

Value | Observation

Context /| Rationale

Physical State

Solid at 25 °C (predicted)

[3]

Melting Point

Data not available.

The related isomer 6-
chloroquinoline melts at 41-43
°C.[4] The addition of a methyl
group may alter the crystal
packing and thus the melting

point.

Boiling Point

Data not available.

6-chloroquinoline boils at 126-
127 °C at 10 mmHg.[4] The
boiling point is expected to be
slightly higher due to the

increased molecular weight.

Solubility

Insoluble in water; Soluble in
common organic solvents
(e.g., butanediol, carbon

tetrachloride).

[2][4] The hydrophobic
quinoline core and chloro-
substituent dominate, leading
to poor aqueous solubility, a
common trait for this class of

compounds.

pKa

Data not available.

The pKa of the parent
quinoline is 4.9. The electron-
withdrawing chloro group at
the 6-position is expected to
decrease the basicity of the
quinoline nitrogen, while the
electron-donating methyl group
at the 4-position may slightly
increase it. The predicted pKa
for 6-chloroquinoline is 4.18.[4]

[5]

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.
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 Stability: Like many quinolines, it should be protected from prolonged exposure to light and
strong oxidizing agents.

» Storage Conditions: It is recommended to store the compound in a tightly sealed container
under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[4][6] For
long-term storage, refrigeration at -20°C is advisable.[6]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and
purity. The following sections describe the expected spectral features of 6-Chloro-4-
methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be highly informative. Key signals should
include:

o Asinglet for the methyl group (C4-CHs) protons, likely in the range of 2.5-2.7 ppm.

o Several distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the
five protons on the quinoline ring system. The specific coupling patterns (doublets, doublet
of doublets) will be characteristic of the substitution pattern.

e 13C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon atoms.
o The methyl carbon signal is expected in the aliphatic region (~20 ppm).

o The remaining nine signals will appear in the aromatic/heteroaromatic region (approx.
120-150 ppm), including the carbon atom bonded to chlorine (C6), which will be influenced
by the halogen's electronegativity. Spectral data for the related 6-chloroquinoline provides
reference points for these aromatic shifts.[7]

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule's functional groups.

e Aromatic C-H stretching: Peaks just above 3000 cm™1.
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e C=C and C=N stretching: A series of sharp absorptions in the 1600-1450 cm~1 region,
characteristic of the quinoline ring.

e C-H bending (in-plane and out-of-plane): Multiple peaks in the 1300-700 cm~! fingerprint
region.

o C-Cl stretching: A moderate to strong absorption typically found in the 1100-800 cm~1 range,
though its exact position can be variable.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation analysis.

e Molecular lon (M*): The spectrum should show a prominent molecular ion peak.

« Isotopic Pattern: Due to the natural abundance of chlorine isotopes (3*Cl and 3’Cl in an ~3:1
ratio), the molecular ion will appear as a pair of peaks: [M]* at m/z 177 and [M+2]* at m/z
179, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive
indicator of a monochlorinated compound.

o Fragmentation: Common fragmentation pathways for quinolines involve the loss of small
molecules or radicals. A likely initial fragmentation would be the loss of a hydrogen radical
followed by HCN, or cleavage of the methyl group.[9][10]

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated
protocols. This section provides a trusted, step-by-step methodology for assessing the purity of
6-Chloro-4-methylquinoline, a critical parameter for any research application.

Protocol for Purity Determination by High-Performance
Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile
organic compounds like 6-Chloro-4-methylquinoline. A C18 column is chosen for its broad
applicability and effective retention of aromatic compounds. The mobile phase, a mixture of
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acetonitrile and water with a formic acid modifier, ensures good peak shape and is compatible
with mass spectrometry detectors. UV detection is selected based on the strong absorbance of
the quinoline chromophore.[11][12]
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Preparation
1. Mobile Phase Prep 3. Standard Prep
(Acetonitrile/0.1% Formic Acid in Water) (If quantitative)
Filter & Degas Prepare serial dilutions
///
//
///
2. Sample Prep 7
(1 mg/mL in Mobile Phase) 7
Sonicate to dissolve el
///
//
Anglysis 7
A/

4. Instrument Setup
(C18 Column, 254 nm UV Detector)
Equilibrate system

'

5. Injection
Inject sample/standard

Y

6. Data Acquisition
Record chromatogram

Data Prgcessing

7. Peak Integration
Integrate all peaks

'

8. Purity Calculation
(% Area = [Area_Main / Area_Total] x 100)

'

9. Reporting
Generate final report

Click to download full resolution via product page

Caption: Workflow for HPLC Purity Analysis.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1367173?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology:

e Instrumentation & Consumables:

o HPLC system with a UV-Vis or Diode Array Detector (DAD).

o Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 um patrticle size).

o HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

o Volumetric flasks, pipettes, and autosampler vials.

o Mobile Phase Preparation:

o Mobile Phase A: 0.1% formic acid in water (v/v).

o Mobile Phase B: 0.1% formic acid in acetonitrile (v/v).

o Filter each mobile phase through a 0.45 um membrane filter and degas thoroughly (e.g.,
by sonication).

e Sample Preparation:

o Accurately weigh approximately 10 mg of 6-Chloro-4-methylquinoline.

o Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to
create a 1 mg/mL stock solution. Sonicate if necessary to ensure complete dissolution.

o Further dilute as needed for analysis.

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

o

[¢]

Injection Volume: 10 pL.

o

Column Temperature: 30 °C.
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o Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by
DAD scan).

o Elution Program: A gradient elution is recommended for separating potential impurities
with different polarities.

Start at 30% B, hold for 2 minutes.

Ramp to 95% B over 10 minutes.

Hold at 95% B for 3 minutes.

Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

Total Run Time: 20 minutes.

o Data Analysis and System Suitability:

o Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak
using the area percent method.

o Trustworthiness Check (System Suitability): Before sample analysis, perform at least five
replicate injections of the sample solution. The relative standard deviation (RSD) for the
retention time and peak area of the main peak should be less than 0.5% and 2.0%,
respectively. The tailing factor for the main peak should be between 0.8 and 1.5. These
checks validate that the chromatographic system is performing correctly and producing
reliable data.[13]

Reactivity and Synthetic Considerations

6-Chloro-4-methylquinoline is a versatile intermediate. The quinoline ring can undergo
electrophilic substitution, typically on the benzene ring portion. The chloro-substituent at the 6-
position is generally unreactive toward nucleophilic aromatic substitution under standard
conditions but can be displaced under more forcing conditions or via metal-catalyzed cross-
coupling reactions.

The synthesis of the 6-chloro-4-methylquinoline core often relies on classic quinoline
synthesis methods, such as the Combes synthesis or the Doebner-von Miller reaction, starting
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from a suitably substituted aniline (e.g., 4-chloroaniline).[14]

Safety and Handling

While a specific safety data sheet for 6-Chloro-4-methylquinoline is not widely available, data
from closely related chloroquinolines should be used to guide handling procedures.[15][16]

e Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious
eye irritation. May cause respiratory irritation.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical
fume hood.

e First Aid:

[¢]

In case of skin contact: Immediately wash with plenty of soap and water.

[¢]

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do.

[¢]

If inhaled: Move the person to fresh air.

o

If swallowed: Rinse mouth and seek immediate medical attention.

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-4-methylquinoline is a key heterocyclic compound whose utility is defined by its
physicochemical properties. This guide has synthesized available data and established
scientific principles to provide a detailed profile, covering its molecular identity, physical
characteristics, and spectroscopic signatures. The inclusion of a robust, self-validating HPLC
protocol provides researchers with a practical tool for quality assessment, ensuring the
reliability of their experimental outcomes. A comprehensive understanding of these properties
is the cornerstone of successful research and development involving this versatile chemical
intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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